molecular formula C10H8F3NO4S B8610715 1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-YL trifluoromethanesulfonate CAS No. 897374-38-8

1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-YL trifluoromethanesulfonate

Cat. No.: B8610715
CAS No.: 897374-38-8
M. Wt: 295.24 g/mol
InChI Key: QDQWBFZWRLIXOQ-UHFFFAOYSA-N
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Description

1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-YL trifluoromethanesulfonate is a useful research compound. Its molecular formula is C10H8F3NO4S and its molecular weight is 295.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

897374-38-8

Molecular Formula

C10H8F3NO4S

Molecular Weight

295.24 g/mol

IUPAC Name

(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl) trifluoromethanesulfonate

InChI

InChI=1S/C10H8F3NO4S/c11-10(12,13)19(16,17)18-7-1-2-8-6(5-7)3-4-14-9(8)15/h1-2,5H,3-4H2,(H,14,15)

InChI Key

QDQWBFZWRLIXOQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C=C(C=C2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Trifluoromethanesulfonyl chloride (1.0 ml) was added dropwise to a mixture of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (1.52 g), triethylamine (1.3 ml) and dichloromethane (5 ml), followed by stirring at room temperature for 2 hours. Water was added to the reaction solution, followed by extraction with chloroform, the organic layer was washed with saturated brine and then dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:0 to 50:50), and the solvent was evaporated under reduced pressure to obtain, as a colorless powdery solid, 1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate (1.56 g).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (1.60 g, 9.81 mmol) and Et3N (1.37 mL, 0.992 g, 9.81 mmol) in CH2Cl2 (100 mL) was added triflic chloride (1.65 g, 9.81 mmol). After 2 h of stirring, H2O (100 mL) was added and the mixture was extracted with CH2Cl2 (3×100 mL), dried (MgSO4), concentrated and purified via column chromatography to yield 1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate (1.70 mg, 59% yield) as a colorless solid. 1H NMR (400 MHz, CDCl3): δ8.19 (d, J=8.4 Hz, 1H), 7.27 (dd, J=8.4, and 2.4 Hz, 1H), 7.19 (d, J=2.4 Hz, 1H), 6.58 (brs, 1H), 3.64 (dt, J=6.8, and 2.4 Hz, 2H), 3.08 (t, J=6.6 Hz, 2H); MS (ESI) m/z: 296.0 (M+H+).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.37 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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